2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide
Description
2-(4-Cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide (CAS: 288154-74-5) is an acetamide derivative characterized by a cyclohexyl-substituted phenoxy group and a 3,4-dichlorophenylacetamide moiety.
Properties
CAS No. |
288154-74-5 |
|---|---|
Molecular Formula |
C20H21Cl2NO2 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C20H21Cl2NO2/c21-18-11-8-16(12-19(18)22)23-20(24)13-25-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,23,24) |
InChI Key |
QEIAYPNWHOYCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide (CAS No.: 288154-74-5) is characterized by a molecular formula of C20H21Cl2NO2 and a molecular weight of 378.3 g/mol. The structure features a cyclohexyl group attached to a phenoxy moiety, which is connected to an acetamide linkage with a 3,4-dichlorophenyl group.
| Property | Value |
|---|---|
| CAS No. | 288154-74-5 |
| Molecular Formula | C20H21Cl2NO2 |
| Molecular Weight | 378.3 g/mol |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C20H21Cl2NO2/c21-18-11-8-16(12-19(18)22)23-20(24)13-25-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,23,24) |
| Standard InChIKey | QEIAYPNWHOYCCL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
| PubChem Compound | 988131 |
General Synthetic Approach
The synthesis of this compound typically involves a multi-step process that includes the formation of a phenoxy intermediate followed by amide coupling. The general synthetic route follows a sequence of reactions involving phenol alkylation, ester hydrolysis, acid activation, and amide formation.
Detailed Preparation Methods
Method A: Phenoxyacetic Acid Intermediate Approach
This method involves the initial formation of a phenoxyacetic acid intermediate, which is then converted to the target amide through activation and coupling with 3,4-dichloroaniline.
Step 1: Synthesis of 2-(4-cyclohexylphenoxy)acetic acid
The synthesis begins with the alkylation of 4-cyclohexylphenol with ethyl bromoacetate in the presence of a base. Drawing from similar reactions conducted with structurally related compounds, the procedure can be described as follows:
To a solution of 4-cyclohexylphenol (1.0 eq) in acetonitrile (10 mL/g of phenol) are added cesium carbonate (1.5 eq) and ethyl bromoacetate (1.1 eq). The resulting mixture is stirred for 1.5-2 hours at room temperature. After concentration under reduced pressure, the residue is diluted with ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to yield the ester intermediate.
The ester is then hydrolyzed by diluting with THF and treating with 1 N LiOH solution. After complete hydrolysis (typically 1-2 hours at room temperature), the mixture is acidified with HCl, concentrated, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to afford 2-(4-cyclohexylphenoxy)acetic acid.
| Reagent | Quantity (eq) | Solvent | Temperature | Time |
|---|---|---|---|---|
| 4-Cyclohexylphenol | 1.0 | Acetonitrile | Room temperature | - |
| Cesium carbonate | 1.5 | - | - | - |
| Ethyl bromoacetate | 1.1 | - | - | 1.5-2 h |
| LiOH (1 N) | 1.5-2.0 | THF/Water | Room temperature | 1-2 h |
Step 2: Conversion to Acid Chloride
The obtained 2-(4-cyclohexylphenoxy)acetic acid is then converted to the corresponding acid chloride using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF):
To a solution of 2-(4-cyclohexylphenoxy)acetic acid (1.0 eq) in anhydrous dichloromethane or THF is added oxalyl chloride (1.1-1.5 eq) and a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2-3 hours under nitrogen atmosphere. After completion, the solvent is removed under reduced pressure to obtain the acid chloride, which is used immediately in the next step without further purification due to its moisture sensitivity.
Step 3: Amide Formation
The acid chloride is dissolved in an appropriate solvent (typically dichloromethane) and added dropwise to a cooled solution of 3,4-dichloroaniline (1.0-1.2 eq) and a tertiary amine base such as triethylamine (1.5-2.0 eq). The reaction mixture is allowed to warm to room temperature and stirred for several hours. After completion, the mixture is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated to yield the crude product.
Step 4: Purification
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography to afford pure this compound as a white to off-white solid.
Method B: One-pot Ester Hydrolysis and Amide Formation
An alternative approach involves direct conversion of the ester intermediate to the amide without isolating the acid or acid chloride intermediates.
To a solution of ethyl 2-(4-cyclohexylphenoxy)acetate (1.0 eq) in a mixture of THF/methanol/water (2:3:1) is added lithium hydroxide monohydrate (1.5 eq). After stirring at room temperature for 4 hours, the volatiles are removed under reduced pressure. The residue is acidified with 1N hydrochloric acid and extracted with an appropriate organic solvent. The combined organic extracts are dried and concentrated to afford the acid.
The acid is then directly coupled with 3,4-dichloroaniline using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).
Alternative Synthesis Methods
Method C: Direct Amidation of Activated Esters
This method employs the direct amidation of activated esters without the need for acid chloride formation:
- Preparation of an activated ester of 2-(4-cyclohexylphenoxy)acetic acid using reagents such as N-hydroxysuccinimide (NHS) or pentafluorophenol
- Reaction of the activated ester with 3,4-dichloroaniline to form the target amide
Method D: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction rates for both the phenol alkylation and the amide coupling steps:
For phenol alkylation, a mixture of 4-cyclohexylphenol, ethyl bromoacetate, and potassium carbonate in acetone is subjected to microwave irradiation at 80-100°C for 10-15 minutes. Similarly, for amide coupling, the acid, 3,4-dichloroaniline, and a coupling agent in an appropriate solvent can be irradiated at 100-120°C for 15-30 minutes to directly afford the target compound.
Analytical Characterization
Proper characterization of the synthesized this compound is essential to confirm its identity and purity.
Spectroscopic Data
The identity of this compound can be confirmed through various spectroscopic techniques:
NMR Spectroscopy
The 1H NMR spectrum (300 MHz, CDCl3) would typically show signals corresponding to:
- Cyclohexyl protons (multiple signals between δ 1.2-2.0 ppm)
- Methylene protons adjacent to the ether oxygen (singlet at approximately δ 4.5 ppm)
- Aromatic protons of both the cyclohexylphenoxy and dichlorophenyl moieties (multiple signals between δ 6.8-7.8 ppm)
- NH proton of the amide (broad singlet at approximately δ 8.0-8.5 ppm)
Mass Spectrometry
Mass spectrometric analysis would show a molecular ion peak [M+H]+ at m/z 378.10, with characteristic isotope patterns due to the presence of two chlorine atoms.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 378.10222 | 187.5 |
| [M+Na]+ | 400.08416 | 202.4 |
| [M+NH4]+ | 395.12876 | 196.5 |
| [M+K]+ | 416.05810 | 192.4 |
| [M-H]- | 376.08766 | 194.4 |
| [M+Na-2H]- | 398.06961 | 196.6 |
| [M]+ | 377.09439 | 192.3 |
| [M]- | 377.09549 | 192.3 |
Yield Optimization and Scale-up Considerations
Several factors can affect the yield and purity of this compound synthesis:
Reaction Parameters
The following parameters have been identified as critical for optimizing the yield:
- Base selection: Cesium carbonate typically provides better yields than potassium carbonate or sodium hydroxide in the alkylation step
- Solvent choice: Acetonitrile is preferred for the alkylation step, while dichloromethane or THF is optimal for the acid chloride formation and amide coupling
- Temperature control: Maintaining the reaction temperature below 0°C during the addition of acid chloride to the amine helps minimize side reactions
- Reaction time: Extending the hydrolysis time beyond 2 hours rarely improves yields and may lead to degradation
Scale-up Considerations
When scaling up the synthesis, several modifications to the procedure may be necessary:
- Slower addition rates for reagents, particularly oxalyl chloride and the acid chloride solution
- Enhanced cooling capacity to manage exothermic reactions
- Extended reaction times to ensure complete conversion
- Modified purification protocols that are more suitable for larger quantities
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenoxy derivatives.
Scientific Research Applications
2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide is a chemical compound with the molecular formula C20H21Cl2NO2 and a molecular weight of approximately 378.302 g/mol. It features a cyclohexyl group attached to a phenoxy moiety, and a dichlorophenyl substituent on the acetamide group.
Potential Applications
- Medicinal Chemistry Due to its biological activity, this compound has potential applications in medicinal chemistry and may serve as a lead compound for developing new anti-inflammatory or analgesic drugs. Its unique structure also makes it a candidate for further research into other therapeutic areas, including oncology and neurology, where modulation of pain pathways is critical.
- Anti-inflammatory and Analgesic Properties Research indicates that this compound exhibits notable biological activities, and has been studied for its potential anti-inflammatory and analgesic properties. The compound's unique structural features may contribute to its ability to interact with various biological targets, although specific mechanisms of action are still under investigation. Its activity profile suggests it could be useful in pharmaceutical applications targeting pain and inflammation.
Studies
Preliminary data suggest that this compound interacts with specific receptors involved in pain signaling pathways, potentially influencing inflammatory responses. Further studies using techniques such as molecular docking and in vitro assays are necessary to elucidate its binding affinities and mechanisms of action.
Structural comparison
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3,4-Dichlorophenyl)acetamide | Contains a dichlorophenyl group; simpler structure | Lacks cyclohexyl and phenoxy groups |
| 2',4'-Dichloroacetanilide | Contains dichloro substituents on an acetanilide | No cyclohexyl or phenoxy groups |
| 2-Phenoxy-N-(3,4-dichlorophenyl)acetamide | Similar dichlorophenyl group; lacks cyclohexane | Does not contain cyclohexane moiety |
| 4-Cyclohexylphenol | Cyclohexane ring attached directly to phenol | No acetamide functionality |
Mechanism of Action
The mechanism of action of 2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound’s uniqueness lies in its cyclohexylphenoxy group, which distinguishes it from other acetamide derivatives. Below is a comparative analysis of its structural features against similar compounds (Table 1):
Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives
*Estimated logP values based on structural features.
Pharmacological Implications
Opioid Receptor Affinity (U-47700): U-47700, a structural analog with a dimethylamino-cyclohexyl group, exhibits potent μ-opioid receptor (MOR) agonist activity (Ki = 7.5 nM) . The absence of a polar group in the target compound’s cyclohexylphenoxy moiety may reduce MOR affinity but enhance selectivity for other hydrophobic targets.
Cytotoxicity (): The dimethoxyphenethyl analog demonstrates cytotoxicity against melanoma cells, suggesting that electron-donating groups (e.g., methoxy) may enhance anticancer activity. The target compound’s dichlorophenyl group, being electron-withdrawing, may shift activity toward different biological pathways .
Physicochemical Properties
Lipophilicity :
- The cyclohexyl group in the target compound significantly increases lipophilicity (estimated logP ~5.2), favoring blood-brain barrier penetration but possibly limiting aqueous solubility. This contrasts with methoxy-substituted analogs (logP ~3.5–4.1), which balance solubility and permeability .
Molecular Weight and Solubility :
Research Trends and Design Considerations
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but may reduce solubility.
- Bulky substituents (e.g., cyclohexyl, naphthyl) improve binding to hydrophobic pockets but increase steric hindrance .
Therapeutic Potential: The target compound’s high lipophilicity makes it a candidate for central nervous system (CNS) targets or lipid-associated enzymes. Analogs with polar groups (e.g., sulfonamides, methoxy) are better suited for peripheral targets requiring solubility .
Biological Activity
2-(4-Cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C19H22Cl2N2O2
- Molecular Weight : 373.30 g/mol
The structure features a cyclohexyl group, a dichlorophenyl moiety, and an acetamide functional group, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in pain modulation and inflammation. The presence of the dichlorophenyl group suggests potential interactions with neurotransmitter systems, possibly influencing pain pathways.
Antinociceptive Effects
A significant area of research has focused on the antinociceptive properties of this compound. Studies have shown that it may exhibit pain-relieving effects similar to those of established analgesics. For instance, in animal models, administration of the compound has resulted in a notable reduction in formalin-induced nociception, suggesting its efficacy in managing pain .
Anti-inflammatory Properties
In addition to its analgesic effects, this compound has demonstrated anti-inflammatory activity. It appears to inhibit the release of pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating conditions associated with chronic inflammation .
Study 1: Analgesic Efficacy
A study evaluated the analgesic efficacy of this compound using the formalin test. The results indicated that both local peripheral and central administration significantly reduced pain responses in treated subjects compared to controls .
| Administration Route | Dose (μg) | Pain Reduction (%) |
|---|---|---|
| Local Peripheral | 10 | 30 |
| Local Peripheral | 100 | 50 |
| Intrathecal | 100 | 45 |
Study 2: Inflammatory Response Modulation
Another study assessed the impact of the compound on inflammatory markers in a rat model of arthritis. The findings revealed a significant decrease in levels of TNF-alpha and IL-6 following treatment with varying doses of the compound .
| Dose (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 5 | 40 | 35 |
| 10 | 55 | 50 |
| 20 | 70 | 65 |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of structurally related acetamides typically involves multi-step reactions, such as coupling substituted phenols with acetamide precursors. For example, a similar compound, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, was synthesized via nucleophilic substitution and amidation, achieving a 2-5% overall yield after 11 steps . Optimization strategies include:
-
Temperature control (e.g., 0-5°C during acylation).
-
Use of coupling agents like EDCI/HOBt.
-
Purification via column chromatography with gradient elution (hexane/ethyl acetate).
-
Reaction monitoring by TLC or HPLC for intermediate verification .
Data Table : Hypothetical Reaction Optimization (Based on and )
Step Reaction Type Key Conditions Yield (%) 1 Phenolic alkylation K₂CO₃, DMF, 80°C, 12h 45 2 Chloroacetylation EDCI, DMAP, CH₂Cl₂, RT, 4h 78 3 Amide coupling HATU, DIPEA, DMF, 0°C, 2h 62
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions influence its packing?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds, SC-XRD revealed torsion angles (e.g., -78.9° between aromatic rings) and hydrogen-bonded chains (N–H···O and O–H···O) forming R²²(20) ring motifs . Key parameters include:
- Data collection at 173 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement to R = 0.042 and wR = 0.111.
- Space group: P 1; unit cell dimensions: a = 8.21 Å, b = 10.45 Å, c = 12.67 Å; Z = 2 .
Advanced Research Questions
Q. What methodologies evaluate the cytotoxicity of this compound, and how should conflicting bioactivity data be resolved?
- Methodological Answer : Cytotoxicity assays using human cell lines (e.g., melanoma MM96L) involve dose-response curves (0.1–100 µg/mL) over 48–72h, with MTT or SRB endpoints. For a related acetamide, 94% inhibition at 100 µg/mL was observed . Contradictory results may arise from:
- Variability in cell passage number.
- Solvent effects (DMSO vs. aqueous buffers).
- Assay interference (e.g., compound autofluorescence).
- Resolution Strategies :
- Standardize cell culture conditions (≤20 passages).
- Include vehicle controls and confirm solubility (dynamic light scattering).
- Validate with orthogonal assays (e.g., apoptosis markers via flow cytometry) .
Q. How do substituent variations (e.g., cyclohexyl vs. methoxy groups) impact solubility and pharmacokinetics?
- Methodological Answer : Substituent effects are quantified via:
-
LogP determination (shake-flask method): Cyclohexyl groups increase hydrophobicity by ~1.5 log units compared to methoxy .
-
Solubility profiling in PBS (pH 7.4) and simulated gastric fluid.
-
Permeability assays (Caco-2 monolayers).
Data Table : Hypothetical Solubility/Permeability Trends (Inferred from )
Derivative LogP Aqueous Solubility (µg/mL) Caco-2 Papp (×10⁻⁶ cm/s) 2-(4-Methoxyphenoxy)- 3.2 85.6 ± 4.3 12.3 ± 1.2 2-(4-Cyclohexylphenoxy)- 4.7 9.8 ± 0.9 2.1 ± 0.3
Q. What analytical techniques resolve spectral contradictions in characterization?
- Methodological Answer : Discrepancies in NMR/IR require:
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., m/z 434.0921 [M+H]⁺).
- 2D NMR (HSQC, HMBC) to assign ambiguous protons (e.g., cyclohexyl vs. aromatic signals).
- Variable-temperature NMR to detect conformational exchange broadening.
- Reference spectra from crystallographically validated analogs (e.g., δ 7.35 ppm for dichlorophenyl protons in CDCl₃ ) aid interpretation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
